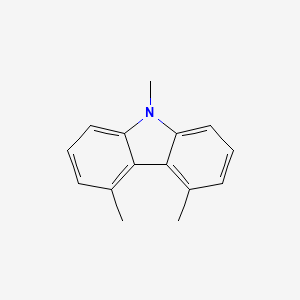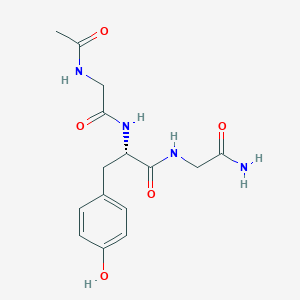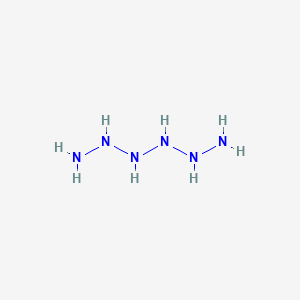
Hexaazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaazane, also known as H8N6, is a compound composed of eight hydrogen atoms and six nitrogen atoms. It belongs to the class of azanes, which are acyclic, saturated hydronitrogens. This compound is a relatively less-studied compound but holds potential for various scientific applications due to its unique structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaazane can be synthesized through various methods, although detailed synthetic routes are not extensively documented. One common approach involves the reaction of ammonia with nitrogen-rich compounds under controlled conditions. The reaction typically requires high pressure and temperature to facilitate the formation of the N-N bonds .
Industrial Production Methods: Industrial production of this compound is not well-established due to its limited commercial applications. potential methods could involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaazane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form simpler nitrogen-hydrogen compounds.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrogen oxides such as nitric oxide and nitrogen dioxide.
Reduction: Ammonia and other nitrogen-hydrogen compounds.
Substitution: Various substituted nitrogen compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Biology: Hexaazane derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of hexaazane involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The nitrogen atoms in this compound can also act as electron donors, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Hexaazane is unique compared to other azanes due to its higher nitrogen content. Similar compounds include:
Ammonia (NH3): The simplest azane with one nitrogen atom.
Hydrazine (N2H4): Contains two nitrogen atoms and is used as a rocket propellant.
Triazane (N3H5):
This compound’s higher nitrogen content makes it a potential candidate for high-energy applications and as a precursor for synthesizing more complex nitrogen-rich compounds.
Eigenschaften
CAS-Nummer |
50511-61-0 |
|---|---|
Molekularformel |
H8N6 |
Molekulargewicht |
92.10 g/mol |
InChI |
InChI=1S/H8N6/c1-3-5-6-4-2/h3-6H,1-2H2 |
InChI-Schlüssel |
HVPXFUWOXUHAFG-UHFFFAOYSA-N |
Kanonische SMILES |
NNNNNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
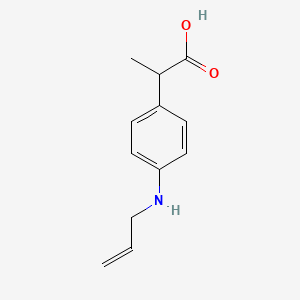



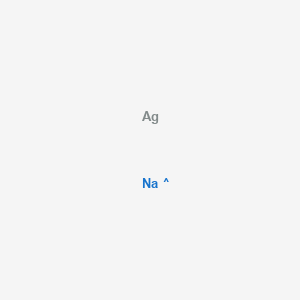
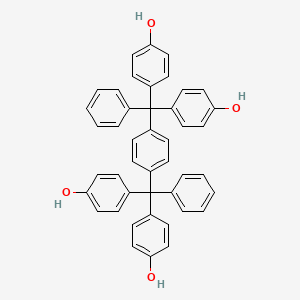

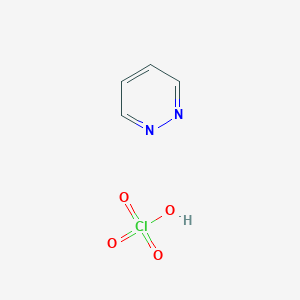
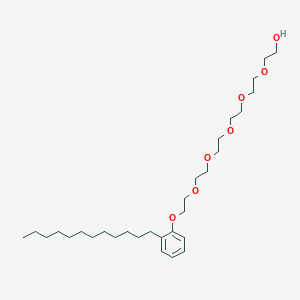
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
